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O-(Hippuryl)glycolate

Cat. No.: B1236496
CAS No.: 5853-85-0
M. Wt: 237.21 g/mol
InChI Key: IINAFBNDYADFBI-UHFFFAOYSA-N
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Description

Historical Context and Initial Discoveries of O-(Hippuryl)glycolate

The introduction of this compound into the biochemical literature can be traced back to the mid-20th century, a period of burgeoning interest in enzyme kinetics and mechanism. A pivotal study in 1965 by Kaiser, Awazu, and Carson stands as a key reference for the use of this compound. scribd.comworthington-biochem.com Their work on the hydrolysis of this compound catalyzed by carboxypeptidase A provided evidence for potential allosteric effects, a novel concept at the time. scribd.comworthington-biochem.com This research demonstrated that the hydrolysis of this specific ester substrate did not follow simple Michaelis-Menten kinetics, instead showing a sigmoidal relationship between reaction velocity and substrate concentration. worthington-biochem.compnas.org This observation was instrumental in proposing that carboxypeptidase A might possess more than one substrate binding site, a characteristic that could modulate its catalytic activity. pnas.org

While the 1965 paper is a landmark for its functional analysis, the synthesis of hippuric acid esters had been explored in earlier chemical literature. The general synthesis of such compounds involves the esterification of hippuric acid with the corresponding alcohol, in this case, glycolic acid.

Structural Classification and Relation to Key Biological Molecules (e.g., Hippuric Acid, Glycolate)

This compound is structurally an ester formed from the condensation of two biologically relevant molecules: hippuric acid and glycolic acid.

Hippuric Acid: This molecule is a benzoyl derivative of the amino acid glycine (B1666218). tandfonline.com It is a normal metabolite found in the urine of many species, including humans, and is formed from the conjugation of benzoic acid and glycine in the liver. tandfonline.com

Glycolate (B3277807): This is the salt or ester of glycolic acid, the smallest α-hydroxy acid. Glycolate is an intermediate in the photorespiration pathway in plants and is also involved in various metabolic pathways in other organisms. tandfonline.com

The chemical structure of this compound, with its formal name 2-((N-benzoylglycyl)oxy)acetic acid, features an ester linkage between the carboxyl group of hippuric acid and the hydroxyl group of glycolic acid. This ester bond is the key feature that makes it a substrate for hydrolytic enzymes like carboxypeptidase A. The enzyme catalyzes the cleavage of this ester bond, releasing hippuric acid and glycolic acid as products.

According to the Medical Subject Headings (MeSH) classification system, this compound is categorized under "Glycolates". researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
IUPAC Name 2-(benzamidoacetoxy)acetic acid
CAS Number 5853-85-0

Data sourced from PubChem.

Overview of Academic Research Trajectories for this compound

The research trajectory of this compound has been predominantly centered on its utility as a substrate for carboxypeptidase A . The initial observations of complex kinetic behavior with this substrate spurred further investigations into the enzyme's mechanism of action.

Early Research (1960s-1970s): The primary focus was on understanding the non-Michaelis-Menten kinetics observed during its hydrolysis. The sigmoidal kinetics suggested cooperative binding or the presence of modifier sites on the enzyme, leading to extensive studies on the allosteric properties of carboxypeptidase A. worthington-biochem.compnas.org Researchers explored how the binding of one substrate molecule could influence the binding and turnover of subsequent molecules.

Mechanistic Studies (1980s-Present): With a greater understanding of enzyme structure and function, research involving this compound shifted towards elucidating the precise catalytic mechanism of carboxypeptidase A. The hydrolysis of this ester substrate, compared to peptide substrates, provided insights into the different modes of substrate binding and catalysis within the enzyme's active site. For instance, studies have investigated the role of specific amino acid residues in the active site and the involvement of the zinc ion in the hydrolysis of both ester and peptide substrates. researchgate.net

Table 2: Representative Kinetic Data for Carboxypeptidase A with Different Substrates

SubstrateKinetic Parameter (Km)Catalytic Rate (kcat)Enzyme SourceReference
This compoundVaries (Non-Michaelis-Menten)-Bovine Pancreas worthington-biochem.com
Hippuryl-L-phenylalanine~1 mM-Bovine Pancreas worthington-biochem.com
N-(Hippuryl)glycine esters--Bovine Pancreas nih.gov

Note: Direct comparison of kinetic constants for this compound is challenging due to its non-linear kinetics. The table provides a comparative context with other common substrates.

While the primary application of this compound has been in the study of carboxypeptidase A, its structural components, hippurate and glycolate, are subjects of broader biochemical research. For example, substituted hippurates have been investigated as substrates and inhibitors for other enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM). nih.gov However, the use of the intact this compound molecule has remained largely confined to the realm of enzymology, where it continues to be a valuable tool for probing the intricacies of enzyme catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B1236496 O-(Hippuryl)glycolate CAS No. 5853-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5853-85-0

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-[(2-acetyloxybenzoyl)amino]acetic acid

InChI

InChI=1S/C11H11NO5/c1-7(13)17-9-5-3-2-4-8(9)11(16)12-6-10(14)15/h2-5H,6H2,1H3,(H,12,16)(H,14,15)

InChI Key

IINAFBNDYADFBI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC(=O)O

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC(=O)O

Other CAS No.

5853-85-0

Synonyms

BzGly-OGly
O-(hippuryl)glycolate

Origin of Product

United States

Synthetic and Derivatization Strategies for O Hippuryl Glycolate and Its Analogues

Chemical Synthesis Methodologies for O-(Hippuryl)glycolate

The primary route for the chemical synthesis of this compound is through the formation of an ester bond between hippuric acid and a suitable glycolic acid derivative. This process falls under the broad category of esterification, a cornerstone of organic synthesis. numberanalytics.come-bookshelf.de The reaction fundamentally involves the condensation of a carboxylic acid (hippuric acid) and an alcohol (glycolic acid), releasing a molecule of water. libretexts.org

Esterification Reactions in this compound Synthesis

Esterification is a reversible reaction, and various methods have been developed to drive the equilibrium toward the product, this compound. chemguide.co.uk The choice of method depends on factors like the stability of the reactants and the desired scale of the synthesis.

The most direct approach is Fischer-Speier esterification , where hippuric acid and glycolic acid are heated in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. e-bookshelf.dechemguide.co.uk The reaction's reversibility is a challenge, often addressed by using a large excess of one reactant or by removing water as it forms. chemguide.co.uk

Alternatively, the carboxylic acid group of hippuric acid can be "activated" to facilitate the reaction. This involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640) . chemguide.co.uk For instance, reacting hippuric acid with thionyl chloride (SOCl₂) would produce hippuryl chloride. This highly reactive intermediate readily reacts with glycolic acid, often at room temperature, to form this compound in a vigorous and typically irreversible reaction. chemguide.co.uk

Another common activation method is Steglich esterification , which is particularly useful for milder reaction conditions. This method uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Comparison of Esterification Methods for this compound Synthesis

Method Reactants Catalyst/Reagent Key Characteristics
Fischer-Speier Esterification Hippuric Acid + Glycolic AcidStrong Acid (e.g., H₂SO₄)Reversible; requires heat and often removal of water. chemguide.co.uk
Acyl Chloride Method Hippuryl Chloride + Glycolic AcidNone (or base scavenger)Irreversible and often rapid reaction at room temperature. chemguide.co.uk
Steglich Esterification Hippuric Acid + Glycolic AcidDCC, DMAPMild conditions; high yield; forms a urea (B33335) byproduct.

Purification and Yield Optimization of this compound

Following synthesis, the crude product mixture contains the desired ester alongside unreacted starting materials, catalysts, and byproducts. Purification is essential to isolate this compound. Common laboratory techniques include:

Recrystallization: This technique is effective if this compound is a solid and has significantly different solubility in a given solvent compared to the impurities.

Column Chromatography: This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase. For this compound, reverse-phase high-performance liquid chromatography (HPLC) on a C18 column could be an effective method. researchgate.net

Extraction: A liquid-liquid extraction can be used to remove acid catalysts or water-soluble impurities from the crude product mixture.

Optimizing the yield involves strategies to shift the reaction equilibrium. According to Le Chatelier's principle, removing a product (water) as it is formed will drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. Using one of the reactants in excess can also increase the conversion of the other, although this necessitates its removal during purification. chemguide.co.uk For complex purifications, Design of Experiment (DoE) methodologies can be statistically employed to optimize parameters like pH, buffer composition, and temperature to maximize both purity and recovery. nih.gov

Table 2: Purification Techniques for this compound

Technique Principle Application
Recrystallization Differential solubilityPurifying solid ester from soluble or less soluble impurities.
Column Chromatography Differential adsorption/partitioningHigh-purity separation from starting materials and byproducts. researchgate.net
Liquid-Liquid Extraction Differential solubility in immiscible liquidsRemoval of catalysts, salts, and water-soluble impurities.

Enzymatic and Biocatalytic Approaches to this compound and Related Ester Synthesis

Biocatalysis offers a "green chemistry" alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions with high specificity. nih.gov For ester synthesis, lipases are commonly employed. mdpi.com These enzymes can catalyze esterification in non-aqueous (solvent-free) environments, driving the equilibrium toward synthesis rather than hydrolysis. mdpi.com The synthesis of this compound could conceivably be achieved by reacting hippuric acid and glycolic acid in the presence of an immobilized lipase (B570770) like Candida antarctica lipase B (CALB).

Furthermore, proteases, which normally cleave peptide bonds, can also be used in reverse to synthesize ester or amide bonds under specific conditions. Notably, this compound is known to be a substrate for the enzyme Carboxypeptidase A, which catalyzes its hydrolysis. worthington-biochem.com This indicates a specific interaction between the enzyme's active site and the molecule, suggesting that under the right non-aqueous conditions, the enzyme could potentially catalyze the reverse reaction to form the ester. The development of enzymatic routes is a key area of research for producing compounds with high purity and reducing environmental impact. nih.govmdpi.com

Table 3: Potential Biocatalysts for this compound Synthesis

Enzyme Class Example Enzyme Reaction Type Rationale
Lipase Candida antarctica Lipase B (CALB)Transesterification/EsterificationWidely used for ester synthesis in non-aqueous media. mdpi.com
Protease Carboxypeptidase AReverse HydrolysisKnown to bind and hydrolyze the target molecule, suggesting potential for reverse catalysis. worthington-biochem.com

Design and Synthesis of this compound Analogues and Derivatives for Research Applications

This compound and its analogues serve as valuable tools in biochemical research, particularly as substrates or inhibitors for enzymes. The design and synthesis of analogues involve systematically modifying the parent structure to probe enzyme-substrate interactions or to enhance a desired biological activity. nih.govbeilstein-journals.org

Research into the enzyme Peptidylglycine α-Hydroxylating Monooxygenase (PHM) has utilized a variety of hippuric acid analogues. nih.gov Although not esters, these derivatives highlight the strategy of modifying the core hippurate structure to understand enzymatic mechanisms. For example, substituting the phenyl ring of hippuric acid or replacing the amide bond with other functional groups has been shown to create potent enzyme inhibitors. nih.gov One study demonstrated that replacing the acetylglycine moiety with an S-(thioacetyl)thioglycolic acid moiety resulted in compounds with high affinity for PHM. nih.gov

Applying this principle to this compound, analogues could be designed for various research purposes:

Modifying the Hippuryl Moiety: Introducing substituents (e.g., nitro, methoxy) onto the phenyl ring to study electronic effects on enzyme binding or catalysis. nih.gov

Modifying the Glycolate (B3277807) Moiety: Replacing the glycolate portion with other α-hydroxy acids (e.g., lactate, mandelate) to probe the spatial and chemical requirements of an enzyme's active site.

Modifying the Ester Linkage: Replacing the oxygen atom of the ester with sulfur to create a thioester, which can have different chemical stability and binding properties.

These synthetic derivatives are crucial for building structure-activity relationships (SAR), which are fundamental to drug discovery and the study of enzyme function. nih.govnih.gov

Table 4: Examples and Concepts for this compound Analogue Design

Analogue Type Modification Strategy Research Purpose Reference Concept
Substituted Hippurate Ester Add functional groups (e.g., -NO₂, -OCH₃) to the phenyl ring.Investigate electronic effects on enzyme-substrate interaction. nih.gov
Thio-analogue Replace ester oxygen with sulfur (thioester or dithioester).Alter bond stability and affinity for enzyme active sites. nih.gov
Varied Alcohol Moiety Replace glycolate with other α-hydroxy acids (e.g., lactate).Probe steric and chemical constraints of the enzyme's binding pocket.General SAR study
Amide Bond Replacement Replace the N-H of the hippurate amide.Explore the role of the amide hydrogen in binding. nih.gov

Enzymological Probes: O Hippuryl Glycolate As a Substrate and Mechanistic Tool

O-(Hippuryl)glycolate as a Substrate for Hydrolase Enzymes

This compound, an ester analog of the peptide substrate hippuryl-L-phenylalanine, serves as a valuable tool in enzymology, particularly as a substrate for certain hydrolase enzymes. Its structure allows it to be recognized and processed by peptidases that also exhibit esterase activity. The most prominent of these is Carboxypeptidase A (CPA), a metalloexopeptidase that has been extensively studied using this compound. The hydrolysis of this compound by CPA releases hippuric acid and glycolate (B3277807), a reaction that can be monitored to investigate the enzyme's catalytic properties.

Carboxypeptidase A (CPA) Interactions with this compound

The interaction between Carboxypeptidase A and this compound has been a subject of detailed kinetic and mechanistic investigation. Unlike typical peptide substrates that yield simple saturation kinetics, the hydrolysis of this ester substrate displays complex patterns that have been instrumental in probing the intricacies of the CPA active site and its catalytic mechanism.

The kinetic profile of this compound hydrolysis catalyzed by CPA is notable for its deviation from classical enzyme behavior, providing insights into substrate activation and the enzyme's regulatory dynamics.

The hydrolysis of this compound by Carboxypeptidase A does not conform to the standard Michaelis-Menten model. nih.gov Instead of the typical hyperbolic saturation curve, plotting reaction velocity against substrate concentration yields a sigmoidal curve. scribd.com This sigmoidal relationship indicates cooperative binding or substrate activation, meaning the binding of one substrate molecule influences the binding or processing of subsequent molecules.

Consequently, a single set of Michaelis-Menten parameters (Km and Vmax) cannot be determined for this substrate under the classical framework. wikipedia.org The kinetic data is better described by more complex rate equations that account for multiple substrate binding events. One such empirical equation derived from experimental data for various CPA substrates is shown in the table below, illustrating the complex relationship for O-Hippuryl-glycolate. scribd.com

SubstrateEmpirical Rate EquationReference
O-Hippuryl-glycolate1/v = a + b/[S] + c/[S]² + d/[S]³ scribd.com
Acetyl-L-mandelate (for comparison)1/v = a + b/[S] scribd.com

The sigmoidal kinetics observed with this compound are a clear indication of substrate activation. nih.govworthington-biochem.com This phenomenon has been interpreted as evidence for possible allosteric effects, where substrate binding at one site enhances the catalytic activity at another. nih.govworthington-biochem.com However, alternative models suggest that these complex kinetics can arise from a single active site that allows for multiple, kinetically distinct binding modes for the substrate. scribd.com

Studies have shown that the sigmoidal character of this compound hydrolysis can be abolished by the addition of certain modifiers. For instance, in the presence of an activating modifier like N-carbobenzyloxyglycine, the kinetic plot becomes hyperbolic, following more classical behavior. nih.gov This suggests that the modifier locks the enzyme in a high-activity conformation, eliminating the cooperative activation seen with the substrate alone. The kinetic patterns of CPA with different substrates are summarized in the table below.

SubstrateKinetic PatternInterpretation
This compoundSigmoidalSubstrate Activation / Allosteric Effects nih.govworthington-biochem.com
Hippuryl-DL-β-phenyllactateSubstrate InhibitionFormation of Inactive Complexes nih.gov
Carbobenzoxyglycyl-L-tryptophanSubstrate ActivationModifier Site Binding nih.gov
Acetyl-L-mandelateLinear (Michaelis-Menten)Simple Saturation Kinetics nih.gov

The catalytic activity of Carboxypeptidase A is sensitive to environmental conditions such as pH, temperature, and the presence of metal ions.

pH: The esterase activity of CPA is highly pH-dependent. For other ester substrates, the pH-rate profile is often bell-shaped, reflecting the ionization states of key catalytic residues. nih.gov A critical ionizing group with a pKa in the acidic range, identified as the zinc-bound water molecule, is essential for catalysis. nih.gov While specific pH-rate profiles for this compound are not extensively detailed, its hydrolysis is expected to follow a similar pH dependence, with optimal activity around neutral pH (typically 7.5). worthington-biochem.com

Temperature: Temperature significantly affects the rate of hydrolysis. Cryoenzymology studies, which involve working at subzero temperatures (e.g., -60 °C), have been crucial for studying the CPA mechanism. nih.govresearchgate.net At these low temperatures, the catalytic process is slowed dramatically, allowing for the trapping and characterization of transient reaction intermediates. This compound has been used in such low-temperature experiments to gain mechanistic insights. researchgate.net

Metal Ions: Carboxypeptidase A is a zinc-dependent metalloenzyme, and the Zn²⁺ ion at its active site is indispensable for catalytic function. wikipedia.org The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate's scissile bond and activating a bound water molecule to serve as the nucleophile. nih.gov The native zinc ion can be replaced by other divalent cations, such as cobalt (Co²⁺). The resulting cobalt-substituted enzyme is also active and its distinct spectroscopic properties have been used to further probe the catalytic mechanism of ester hydrolysis. nih.govnih.gov

This compound has proven to be a powerful mechanistic probe for dissecting the catalytic pathway of Carboxypeptidase A. The unusual kinetics it displays and its suitability for certain experimental techniques have helped to test and refine models of enzyme action.

A key contribution from studies using this compound comes from cryoenzymology. By incubating CPA with an excess of this compound at -60 °C and then rapidly denaturing the enzyme, researchers have provided direct chemical evidence for a covalent mixed anhydride (B1165640) intermediate. researchgate.net In this proposed mechanism, the carboxylate side chain of the enzyme residue Glutamate-270 acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a transient acyl-enzyme intermediate, which is then hydrolyzed by water. researchgate.net

Furthermore, the complex sigmoidal kinetics have fueled debate about the nature of the enzyme's active site. nih.govscribd.com While early interpretations favored allosteric models with separate regulatory and catalytic sites, more recent analyses, supported by crystallographic data, suggest a single active site is sufficient to explain the behavior. These models propose that the single site can bind substrate molecules in different modes—some productive and some non-productive or inhibitory—giving rise to the observed activation and inhibition patterns without requiring distinct allosteric sites. scribd.com Thus, this compound has been central to developing a more nuanced understanding of CPA's catalytic machinery.

Mechanistic Elucidation of CPA Catalysis Using this compound
Identification of Acyl-Enzyme Intermediates (e.g., Mixed Anhydride) with this compound

The hydrolysis of both ester and peptide substrates by certain peptidases, such as carboxypeptidase A, is proposed to proceed through the formation of an acyl-enzyme intermediate. researchgate.net Direct evidence for such an intermediate, specifically a mixed anhydride, has been obtained using this compound. In experiments where carboxypeptidase A was incubated with this compound at low temperatures (-60°C), followed by rapid denaturation and reduction with sodium cyanoborohydride ([3H]NaCNBH3), a radiolabeled enzyme was isolated. This outcome strongly suggests the formation of a covalent intermediate between the hippuryl moiety of the substrate and a carboxyl group of an amino acid residue (like glutamate) in the active site of the enzyme. This intermediate is thought to be a mixed anhydride, which is subsequently hydrolyzed in the second step of the catalytic reaction.

The formation of an acyl-enzyme is a common mechanistic feature for several classes of hydrolytic enzymes, including serine proteases and some metallopeptidases. The use of substrate analogs and specific reaction conditions, such as low temperature to trap transient species, has been a critical tool in elucidating these mechanisms. The detection of a stable, reducible adduct with this compound provides compelling support for a double-displacement mechanism involving a covalent acyl-enzyme intermediate in the catalytic cycle of carboxypeptidase A.

Investigation of Conformational Changes During this compound Binding and Turnover

The binding of substrates and their subsequent turnover by enzymes are often accompanied by significant conformational changes within the protein structure. These changes are crucial for catalysis, facilitating substrate alignment, transition state stabilization, and product release. In the context of carboxypeptidase A, the hydrolysis of this compound has been associated with complex kinetic behavior, including sigmoidal kinetics, which is often indicative of allosteric effects or multiple substrate binding sites. pnas.orgscribd.com

Structural studies on enzymes have revealed that flexible loops near the active site can act as "lids" that close over the bound substrate. nih.gov This induced-fit mechanism can create the precise environment needed for catalysis. While direct crystallographic evidence of this compound bound to an enzyme might be limited, the kinetic data strongly suggest that its interaction induces conformational shifts. The sigmoidal curve observed in the hydrolysis of O-hippurylglycolate by carboxypeptidase A supports a model involving multiple binding sites or modes of binding, which inherently implies conformational adjustments within the enzyme molecule to accommodate substrate binding and facilitate the catalytic process. pnas.orgscribd.com Such conformational dynamics are a hallmark of many enzymes and are essential for their regulatory and catalytic functions. nih.govnih.gov

Other Esterase and Peptidase Activities Towards this compound and Analogues

While this compound is a well-known substrate for carboxypeptidase A, its ester linkage makes it a potential substrate for a broader range of esterases. worthington-biochem.com Esterases are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds and are found in virtually all living organisms. mdpi.com The specificity of these enzymes can vary significantly, with some showing broad substrate tolerance while others are highly specific. The hydrolysis of this compound and its analogs by various esterases would depend on the structural compatibility of the substrate with the active site of the particular enzyme.

Similarly, the peptidase activity towards analogs of this compound is an area of interest. Peptidases are crucial for a vast array of biological processes, and their activity is tightly regulated. nih.govmdpi.com While this compound itself is an ester, analogs where the ester linkage is replaced by a peptide bond, such as N-(hippuryl)-L-phenylalanine, are classic peptide substrates. researchgate.netresearchgate.net Studies have shown that even enzymes primarily classified as β-lactamases can exhibit low but significant peptidase activity towards certain N-acylated dipeptides, demonstrating the potential for catalytic promiscuity among hydrolases. researchgate.net The efficiency of hydrolysis of such analogs by different peptidases provides insights into their substrate specificity and catalytic mechanisms.

Peptidylglycine α-Hydroxylating Monooxygenase (PHM) and Hippurate Analogs

Peptidylglycine α-hydroxylating monooxygenase (PHM) is a copper-dependent enzyme that plays a critical role in the biosynthesis of many peptide hormones and neurotransmitters. nih.govresearchgate.net It catalyzes the hydroxylation of the α-carbon of a C-terminal glycine (B1666218) residue of a precursor peptide, which is the first of two steps in producing an α-amidated peptide. tandfonline.com Interestingly, simpler molecules like hippuric acid and its substituted analogs can serve as substrates for PHM. nih.gov

Research has shown that compounds like hippurate, 4-methoxyhippurate, and 4-nitrohippurate are oxidized by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM), of which PHM is a catalytic domain, to yield the corresponding amide and glyoxylate (B1226380). nih.gov Furthermore, the development of inhibitors for PHM is a significant area of research due to the therapeutic potential of modulating the activity of this enzyme. researchgate.nettandfonline.com Analogs of hippuric acid, particularly those incorporating sulfur atoms, have been shown to be potent inhibitors of PHM. For instance, replacing the acetylglycine moiety of hippuric acid with an S-(thioacetyl)thioglycolic acid moiety results in compounds with high affinity for the enzyme. nih.gov

The interaction of these hippurate analogs with PHM is influenced by specific residues in the active site. For example, the glycine carboxylate of the substrate is known to interact with the positively charged guanidinium (B1211019) group of an arginine residue (Arg-240) in the enzyme's active site. nih.gov

Application of this compound in Enzyme Activity Assays

Spectrophotometric Assays Utilizing this compound as a Chromogenic Substrate

This compound has been utilized in spectrophotometric assays for measuring the activity of enzymes like carboxypeptidase A. worthington-biochem.com However, the direct products of its hydrolysis, hippuric acid and glycolic acid, are not themselves intensely colored. Therefore, assays involving this substrate often rely on secondary reactions to produce a chromogenic product or measure the disappearance of the substrate at a wavelength where it has some absorbance, though this is often less sensitive.

More commonly in spectrophotometric enzyme assays, substrates are chosen that release a product with a strong and distinct absorbance upon enzymatic cleavage. For example, substrates containing a p-nitrophenyl or p-nitroanilid group are frequently used, as the release of p-nitrophenol or p-nitroaniline can be easily monitored at a specific wavelength. jmb.or.krresearchgate.net While this compound itself is not a classic chromogenic substrate, its use in assays can be coupled to other detection methods. For instance, the change in pH resulting from the production of carboxylic acids could be monitored with a pH indicator, or the products could be chemically derivatized to generate a colored compound. A more direct spectrophotometric approach for related substrates involves hippuryl-L-histidyl-L-leucine (HHL), where the product, hippuric acid, is reacted with benzenesulfonyl chloride to produce a colored product. nih.gov Similar principles could potentially be applied to assays with this compound. Fungal peroxygenases have also been assayed using spectrophotometric methods with specific substrates that produce colored products. nih.gov

Radiometric and Other Detection Methods for this compound Cleavage Products

Radiometric assays offer a highly sensitive method for detecting enzyme activity and have been employed in studies of peptidases. revvity.com This approach involves using a radiolabeled substrate and measuring the radioactivity of the product after separation from the unreacted substrate. For instance, a radioactive version of this compound could be synthesized with a radioisotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) incorporated into the hippuryl or glycolate moiety.

A documented example of a radiometric assay for carboxypeptidase A involves the use of hippuryl-L-[³H]phenylalanine. After enzymatic cleavage, the radioactive product is separated from the substrate, and its radioactivity is quantified. This same principle is directly applicable to this compound. By incubating the radiolabeled substrate with the enzyme, the reaction can be stopped, and the products (radiolabeled hippuric acid or glycolic acid) can be separated from the substrate, often by chromatography or extraction. The amount of radioactivity in the product fraction is then a direct measure of the enzyme's activity. Radiometric methods are particularly useful for kinetic studies and for measuring low levels of enzyme activity. science.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogues in Enzyme Interactions

The interaction of this compound and its structural analogues with enzymes, particularly the well-studied zinc metalloenzyme carboxypeptidase A (CPA), provides a compelling case study in structure-activity relationships (SAR). By systematically altering the three key components of the molecule—the N-acyl group (hippuryl), the linker, and the terminal alcohol moiety (glycolate)—researchers have elucidated critical features that govern substrate binding, catalytic efficiency, and complex kinetic behaviors like substrate activation and inhibition. These studies have been instrumental in mapping the enzyme's active site and refining mechanistic hypotheses for ester and peptide hydrolysis.

The hydrolysis of this compound by bovine carboxypeptidase A is notably characterized by substrate activation, a phenomenon where the binding of more than one substrate molecule to the enzyme leads to an increased reaction rate. cdnsciencepub.com This complex kinetic behavior points to the existence of regulatory (or allosteric) sites on the enzyme in addition to the catalytic site. cdnsciencepub.com The structural features of this compound analogues are pivotal in determining whether they will act as simple substrates, or also as activators or inhibitors.

Influence of the N-Acyl Group

The hippuryl (N-benzoylglycyl) moiety plays a significant role in the interaction with carboxypeptidase A. Studies on a series of N-acylglycine esters revealed a strong correlation between the hydrophobicity of the N-acyl group and substrate binding. For a series of N-acylglycine esters hydrolyzed by CPA, a linear relationship was observed between the hydrophobicity of the acyl group (quantified by Hansch's π parameter) and the binding affinity (KₐₚₚS). This indicates that hydrophobic interactions are a key driving force for the binding of the substrate's acyl group within the enzyme's active site.

The importance of the hippuryl group is further underscored by inhibition studies. Hippuric acid and its derivatives, such as p-chloro- and p-nitrohippuric acids, act as uncompetitive inhibitors of the hydrolysis of other ester substrates like O-hippuryl-L-3-phenyllactic acid. cdnsciencepub.com This mode of inhibition, where the inhibitor binds only to the enzyme-substrate (ES) complex, reinforces the idea of multiple binding sites and the significant role of the hippuryl structure in these secondary interactions. cdnsciencepub.com

Influence of the Alcohol Moiety (Glycolate Analogues)

Modifications to the glycolate portion of this compound have profound effects on catalysis and reveal key differences in how carboxypeptidase A processes various substrates.

One critical area of investigation has been the α-carbon of the alcohol component. A landmark study compared the hydrolysis of peptide substrates with their corresponding ester (depsipeptide) analogues. nih.gov Introducing a methyl group at the α-position of the leaving residue had dramatically different consequences for the two substrate types. The hydrolysis rate for (S)-Hippuryl-α-methylphenylalanine was reduced by a factor of 100,000 compared to its unmethylated counterpart, (S)-Hippuryl-phenylalanine. nih.gov In stark contrast, the hydrolysis rate for the ester analogue (S)-Hippuryl-α-methylphenyllactic acid was only lowered by 6.8-fold compared to (S)-Hippuryl-phenyllactic acid. nih.gov This vast difference in sensitivity to α-substitution strongly supports the hypothesis that peptides and esters are hydrolyzed via different mechanisms: peptides through a general-base catalyzed attack of a zinc-bound water molecule, and esters via a nucleophilic pathway involving a covalent acyl-enzyme anhydride intermediate with the enzyme's Glutamate-270 residue. nih.gov

Further studies on O-hippuryl derivatives of different α-hydroxy acids have expanded on these findings. The hydrolysis of O-(hippuryl)-2-methyllactic acid by CPA demonstrated that a hydrogen atom on the α-carbon is not an absolute requirement for esterase activity, a significant finding for understanding the geometry of the active site. cdnsciencepub.com The binding and kinetic parameters for these analogues often show complex behavior, including both substrate activation and, at higher concentrations, substrate inhibition. cdnsciencepub.com For instance, comparing O-hippurylmandelic acid with its p-chloro substituted analogue revealed that the substituent dramatically weakened binding at the catalytic site by approximately 1000-fold, highlighting a sensitive interaction between the phenyl ring of the mandelic acid unit and the enzyme. cdnsciencepub.com

Table 1: Effect of α-Methyl Substitution on the Carboxypeptidase A-Catalyzed Hydrolysis of Peptide and Ester Substrates.

SubstrateStructural ModificationRelative Rate of HydrolysisReference
(S)-Hippuryl-phenylalanineParent Peptide100,000 nih.gov
(S)-Hippuryl-α-methylphenylalanineα-Methyl substitution1 nih.gov
(S)-Hippuryl-phenyllactic acidParent Ester6.8 nih.gov
(S)-Hippuryl-α-methylphenyllactic acidα-Methyl substitution1 nih.gov

Comparison with Peptide Analogues

The relationship between ester and peptide substrates extends beyond simple rate comparisons. Studies have shown that carboxypeptidase A possesses distinct, though likely overlapping, binding sites for esters and peptides. This is clearly demonstrated by inhibition experiments where peptide substrates, such as carbobenzoxyglycylglycyl-L-phenylalanine, act as noncompetitive inhibitors of the hydrolysis of the ester substrate O-hippuryl-L-3-phenyllactic acid. cdnsciencepub.com This noncompetitive pattern indicates that the peptide inhibitor can bind to the enzyme simultaneously with the ester substrate, which would not be possible if they competed for the exact same binding locus. cdnsciencepub.com

Furthermore, the enzyme shows different structural preferences for the side chains of peptide versus ester substrates. For peptide substrates and inhibitors derived from them, those containing a phenylalanine residue are consistently stronger binders than their leucine-containing counterparts. cdnsciencepub.com Conversely, for many ester substrates and simple carboxylate inhibitors, the reverse preference is often observed. cdnsciencepub.com This divergence in specificity underscores the nuanced and distinct nature of the binding interactions that govern the enzyme's dual esterase and peptidase functions.

Table 2: Kinetic Behavior of this compound and Related Analogues with Carboxypeptidase A.

Substrate/InhibitorModification from Parent CompoundObserved Kinetic EffectReference
This compoundParent CompoundSubstrate Activation cdnsciencepub.com
O-(Hippuryl)-2-methyllactic acidα-Methyl on glycolate moietySubstrate Activation and Inhibition cdnsciencepub.com
O-(Hippuryl)-p-chloromandelic acidSubstituted phenyl on glycolate moietySubstrate Activation and Inhibition; Weaker Binding cdnsciencepub.com
Hippuric AcidAcyl portion onlyUncompetitive Inhibition cdnsciencepub.com
Carbobenzoxyglycylglycyl-L-phenylalaninePeptide analogueNoncompetitive Inhibition (of ester hydrolysis) cdnsciencepub.com

Elucidating the Biochemical and Metabolic Significance of O Hippuryl Glycolate

Integration of Glycolate (B3277807) Moiety into Metabolic Pathways

The glycolate portion of O-(Hippuryl)glycolate can be integrated into central metabolic pathways upon its release. This integration is primarily linked to the processes of glycolate metabolism and the glyoxylate (B1226380) cycle.

Glycolate metabolism, often referred to as the C2 cycle or photorespiration, is a critical pathway in photosynthetic organisms like C3 plants and cyanobacteria. byjus.combyjus.com It begins when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, producing the toxic compound 2-phosphoglycolate. byjus.comlibretexts.org This is then dephosphorylated to glycolate. byjus.com The glycolate is subsequently transported to peroxisomes where it is oxidized to glyoxylate. byjus.combyjus.comnih.gov

The glyoxylate cycle, on the other hand, is an anabolic pathway found in plants, bacteria, protists, and fungi, which allows for the conversion of acetyl-CoA into succinate (B1194679) for the synthesis of carbohydrates. nih.gov Glyoxylate is a key intermediate in this cycle as well.

The hydrolysis of this compound would release free glycolate, which could then enter the glycolate metabolic pathway. In organisms possessing this pathway, the released glycolate would likely be oxidized to glyoxylate in the peroxisomes. nih.gov This glyoxylate can then be further metabolized, potentially feeding into the glyoxylate cycle or being converted into other essential molecules. nih.govresearchgate.net

Once glycolate is formed, either from photorespiration or from the breakdown of compounds like this compound, it enters a series of interconversion reactions primarily involving peroxisomes, mitochondria, and chloroplasts. byjus.comlibretexts.org

Glycolate to Glyoxylate: In the peroxisomes, the enzyme glycolate oxidase oxidizes glycolate to glyoxylate, a reaction that consumes oxygen and produces hydrogen peroxide. byjus.combyjus.comnih.gov

Glyoxylate to Glycine (B1666218): Glyoxylate is then converted to the amino acid glycine via transamination reactions. nih.govreactome.org For instance, glutamate:glyoxylate aminotransferase catalyzes this conversion. nih.gov

Glycine to Serine: Two molecules of glycine are used in the mitochondria to synthesize one molecule of the amino acid serine, a reaction that releases carbon dioxide and ammonia. byjus.combyjus.com

Glyoxylate Reduction and Oxidation: Excess glyoxylate can also be reduced back to glycolate or oxidized to oxalate. researchgate.netreactome.org In some cases, chloroplasts can slowly oxidize glyoxylate to CO2. nih.gov

These pathways demonstrate that the glycolate moiety released from this compound can be shunted into amino acid biosynthesis, highlighting a direct link between the compound's degradation and central nitrogen metabolism. kegg.jplsuhsc.edu

Relationship to Glycolate Metabolism and Glyoxylate Cycle

Connection to Hippuric Acid Biochemistry and Amino Acid Metabolism

The hippuric acid component of this compound is intrinsically linked to amino acid metabolism, specifically that of glycine. Hippuric acid (N-benzoylglycine) is a well-known metabolite found in the urine of many animals, including humans. wikipedia.orgacs.org

Its formation is a detoxification process that occurs primarily in the liver and kidneys. wikipedia.org The pathway involves two main steps:

Activation of Benzoic Acid: Benzoic acid, derived from dietary polyphenols or other aromatic compounds, is first converted to its active form, benzoyl-CoA. wikipedia.orgwikipedia.org

Conjugation with Glycine: The enzyme glycine N-acyltransferase then catalyzes the transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine, forming hippuric acid, which is then excreted. wikipedia.org

The hydrolysis of this compound would yield hippuric acid and glycolate. The resulting hippuric acid can be further hydrolyzed, either chemically or enzymatically, back to benzoic acid and glycine. wikipedia.orgacs.org This directly connects the metabolism of this compound to the body's pool of the non-essential amino acid glycine.

Theoretical Role of this compound as a Biochemical Intermediate or Product

The chemical structure of this compound, specifically its ester linkage, makes it a plausible substrate for hydrolytic enzymes like esterases and certain peptidases. Research has shown that O-Hippurylglycolate can be hydrolyzed by the enzyme Carboxypeptidase A. worthington-biochem.com This positions the compound as a potential biochemical intermediate that is processed by proteases.

Furthermore, the product of its hydrolysis, hippuric acid, is itself a substrate for other enzymes. For example, peptidylglycine α-hydroxylating monooxygenase (PHM) can oxidize hippuric acid to produce benzamide (B126) and glyoxylate. nih.gov This reaction provides a direct route from the hippurate moiety to glyoxylate, a key node in metabolism.

Therefore, this compound can be viewed theoretically as:

A transient intermediate: It could be formed and then quickly broken down by cellular enzymes.

A substrate for specific enzymes: Its hydrolysis by enzymes like Carboxypeptidase A suggests it can be used in enzyme assays or as a target for specific enzymatic activity in biological systems. worthington-biochem.com

A pro-metabolite: Upon cleavage, it releases two distinct molecules, glycolate and hippurate, which can then enter their respective metabolic pathways.

Comparative Biochemical Analysis of this compound Across Biological Systems

While direct comparative studies on the metabolism of this compound across different kingdoms of life are not extensively documented, a comparative analysis can be inferred based on the known metabolic pathways of its constituent parts.

In Plants and Cyanobacteria: These organisms have a robust glycolate metabolism pathway (photorespiration) essential for their survival in an oxygen-containing atmosphere. byjus.comuni-rostock.denih.gov Therefore, the glycolate released from this compound would be readily assimilated. The fate of the hippurate moiety is less clear, as the glycine conjugation pathway for benzoic acid is more characteristic of animals.

In Mammals: Mammals possess a highly active system for synthesizing hippuric acid from benzoic acid and glycine as a detoxification mechanism. wikipedia.orgwikipedia.org They also have enzymes like carboxypeptidases that could hydrolyze this compound. worthington-biochem.com The released glycolate could be oxidized to glyoxylate, which in humans can unfortunately lead to the formation of oxalate, a component of kidney stones. reactome.org

In Insects: Differences in enzyme specificity have been noted between mammalian and insect enzymes that process hippurate analogs. nih.gov This suggests that the metabolism and biological activity of this compound could also vary between these groups, potentially making such compounds a basis for developing species-specific enzyme inhibitors. nih.gov

In Bacteria: The metabolic fate would be highly species-dependent. Some bacteria possess the glyoxylate cycle, which would allow them to utilize the glycolate moiety for anabolic purposes. nih.gov Some bacteria may also possess esterases or peptidases capable of hydrolyzing the compound.

Advanced Analytical Methodologies for O Hippuryl Glycolate Characterization and Quantification in Research Settings

Spectroscopic Techniques for O-(Hippuryl)glycolate Analysis

Spectroscopic methods are indispensable for probing the molecular structure and concentration of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy each offer unique insights into the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of organic molecules like this compound at an atomic level. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can confirm the connectivity and chemical environment of every atom in the molecule. slideshare.netmdpi.com

For this compound, ¹H NMR would identify distinct signals for the protons in the phenyl group, the amide N-H proton, the two methylene (B1212753) (CH₂) groups, and the protons on the glycolate (B3277807) moiety. mdpi.com The chemical shift of these signals provides information about their electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the molecular backbone. slideshare.net Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms, including the carbonyls of the amide and ester groups. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve complex spectral overlap and definitively map out the entire molecular structure. ipb.pt These experiments establish correlations between protons, between carbons and their directly attached protons, and between carbons and protons separated by two or three bonds, respectively, leaving no ambiguity in the final structure. ipb.pt

Proton (¹H) Typical Chemical Shift (δ) ppm Multiplicity Assignment
H-2', H-6'7.8 - 7.9DoubletProtons ortho to carbonyl on phenyl ring
H-3', H-4', H-5'7.4 - 7.6MultipletMeta and para protons on phenyl ring
N-H8.0 - 8.5TripletAmide proton
H-24.1 - 4.3DoubletHippuryl methylene protons (-NH-CH₂ -CO-)
H-2''4.7 - 4.9SingletGlycolate methylene protons (-O-CH₂ -COO⁻)
Carbon (¹³C) Typical Chemical Shift (δ) ppm Assignment
C-1'133 - 135Phenyl carbon attached to carbonyl
C-2', C-6'128 - 129Ortho phenyl carbons
C-3', C-5'127 - 128Meta phenyl carbons
C-4'131 - 133Para phenyl carbon
C=O (Amide)167 - 169Amide carbonyl carbon
C-241 - 43Hippuryl methylene carbon (-NH-CH₂ -CO-)
C=O (Ester)170 - 172Ester carbonyl carbon
C-2''62 - 64Glycolate methylene carbon (-O-CH₂ -COO⁻)

Note: This table presents illustrative chemical shifts based on typical values for the constituent functional groups.

Mass Spectrometry (MS) for Identification and Quantitation

Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight of this compound and for its quantification, especially at low concentrations. When coupled with a separation technique like HPLC (LC-MS), it provides exceptional selectivity and sensitivity for analyzing complex mixtures.

In a typical LC-MS analysis, this compound would first be ionized, often using a soft ionization technique like Electrospray Ionization (ESI), to produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this parent ion, confirming the molecular weight of the compound.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The parent ion is isolated and fragmented, producing a characteristic pattern of product ions. For this compound, key fragmentations would include the cleavage of the ester bond to release the glycolate moiety and the cleavage of the amide bond, providing structural confirmation. These fragmentation patterns can be used to develop highly selective quantitative assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific parent-to-product ion transitions are tracked to provide accurate quantification.

Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₁₂NO₅⁺240.07Protonated parent molecule
[M+Na]⁺C₁₁H₁₁NO₅Na⁺262.05Sodiated parent molecule
[M-C₂H₂O₂]⁺C₉H₁₀NO₃⁺180.06Fragment from loss of glycolate moiety
[C₇H₅O]⁺C₇H₅O⁺105.03Benzoyl cation fragment

Note: This table shows expected m/z values for this compound (MW: 239.21 g/mol ) and its major fragments in positive ion mode ESI-MS.

UV-Visible Spectroscopy for Concentration and Reaction Monitoring

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com It is a straightforward and widely accessible method for determining the concentration of this compound in solution and for monitoring the progress of reactions in which it is a substrate or product.

The utility of UV-Vis spectroscopy for this compound stems from the presence of the phenyl group, which acts as a chromophore, absorbing ultraviolet light at a characteristic wavelength (λmax), typically around 230-280 nm. nih.govrsc.org According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution. This relationship allows for rapid and simple quantification after establishing a standard calibration curve.

Furthermore, this technique is valuable for enzyme kinetics. For instance, if an enzyme catalyzes the hydrolysis of the ester or amide bond in this compound, the resulting products (e.g., hippuric acid and glycolate, or benzoic acid and glycylglycolate) will likely have different molar absorptivity coefficients or a shifted λmax compared to the parent substrate. researchgate.net By monitoring the change in absorbance over time at a specific wavelength, the rate of the enzymatic reaction can be determined. nih.gov

Parameter Description Typical Application
λmax (Maximum Absorbance Wavelength) The wavelength at which the compound absorbs the most light, primarily due to the phenyl chromophore.Set the spectrophotometer to this wavelength for maximum sensitivity during quantification.
Molar Absorptivity (ε) A constant that relates absorbance, concentration, and path length (Beer-Lambert Law). It is unique to the compound at a specific wavelength.Used to calculate the concentration of this compound from a measured absorbance value.
Kinetic Scans Repeated absorbance measurements at a fixed wavelength over a period of time.Used to monitor the rate of formation or degradation of this compound in enzymatic assays.

Chromatographic Separations for this compound and Metabolites

Chromatographic techniques are essential for separating this compound from its precursors, metabolites, and other components within a complex sample matrix. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, while Gas Chromatography (GC) may be applicable under specific conditions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the separation, detection, and quantification of non-volatile, polar compounds like this compound from biological or chemical samples. jneonatalsurg.com A typical method involves Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. researchgate.net

Method development for this compound and its potential metabolites (e.g., hippuric acid, glycolic acid) would focus on optimizing several key parameters to achieve efficient separation and sharp, symmetrical peaks. chromatographyonline.com

Column Selection : A C18 column is a common starting point, offering excellent retention and separation of moderately polar compounds. nih.gov

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. plos.org The gradient would be programmed to start with a high aqueous content to retain the polar analytes and gradually increase the organic content to elute them in order of increasing hydrophobicity.

Detector : A UV detector set at the λmax of the phenyl ring (e.g., 254 nm) is a simple and robust choice for detection. nih.gov For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.

A validated HPLC method allows for the simultaneous quantification of the parent compound and its metabolites, making it invaluable for metabolic studies and reaction monitoring. plos.org

Parameter Typical Condition Purpose
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a non-polar surface for reverse-phase separation. nih.gov
Mobile Phase A Water + 0.1% Formic AcidAqueous component; acid improves peak shape and ionization for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier to elute analytes from the column.
Flow Rate 1.0 mL/minControls the speed of the separation. nih.gov
Gradient Program Start at 5% B, ramp to 95% B over 15 minEnsures separation of compounds with different polarities.
Detection UV at 254 nm or Mass Spectrometry (ESI)Quantifies and identifies the eluting compounds.
Injection Volume 10-20 µLThe amount of sample introduced into the system. plos.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful separation technique that relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal instability; the high temperatures required for volatilization would likely cause decomposition. emerson.com

However, GC can be a viable method for analyzing this compound after a chemical derivatization step. chromatographyonline.com Derivatization converts polar functional groups, such as carboxylic acids and amides, into more volatile and thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. chromatographyonline.com

This approach is particularly useful for analyzing more volatile metabolites that might result from the breakdown of this compound, such as glycolic acid. After derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. nih.gov Coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the derivatized analytes based on their retention times and mass spectra. While less direct than HPLC, GC-MS can offer very high resolution and sensitivity for specific applications. sepsolve.com

Gel Chromatography for Enzyme and Product Separation

Gel filtration chromatography (GFC), also known as size exclusion chromatography (SEC), is a crucial technique for separating molecules based on their size and shape. creativebiomart.netwur.nl This non-denaturing chromatographic method is particularly valuable in enzymology for purifying enzymes from complex mixtures and for separating enzymes from their smaller substrates and products. creativebiomart.netnih.gov

The principle of GFC involves passing a sample mixture through a column packed with a porous gel matrix. creativebiomart.net Larger molecules, such as enzymes, are excluded from the pores of the gel beads and therefore travel through the column more quickly, eluting first. Smaller molecules, like this compound and its potential hydrolysis products (hippuric acid and glycolate), can enter the pores, resulting in a longer path through the column and later elution. creativebiomart.net This differential elution allows for the effective separation of the enzyme from the other components of the reaction mixture. utoronto.ca

In studies involving this compound, GFC is employed to isolate the enzyme after incubation with the substrate. For instance, after reacting an enzyme like carboxypeptidase A with this compound and a radiolabeling agent, gel chromatography using a matrix such as Sephadex G-25 can effectively separate the now-labeled enzyme from excess, smaller reactants. researchgate.net

Table 1: Principles and Applications of Gel Chromatography in this compound Research

Feature Description Relevance to this compound Research
Separation Principle Separation based on molecular size and shape (hydrodynamic radius). creativebiomart.net Allows for the separation of large enzyme molecules from the smaller this compound substrate and its products.
Stationary Phase Porous gel beads (e.g., Dextran, Agarose, Polyacrylamide). creativebiomart.net The choice of gel with a specific pore size is critical for achieving optimal separation between the enzyme and related small molecules.
Mobile Phase An aqueous buffer that does not denature the biomolecules. creativebiomart.net Maintains the biological activity of the enzyme during the separation process. creativebiomart.net

| Application | Purification of enzymes, separation of reaction components, desalting. creativebiomart.netutoronto.ca | Used to isolate the enzyme from the reaction mixture containing this compound for further analysis or to quantify product formation. researchgate.net |

Electrophoretic Methods in this compound Research

Electrophoresis is a powerful analytical technique that separates charged molecules in an electric field. kyoto-u.ac.jp Both slab gel electrophoresis and capillary electrophoresis (CE) are instrumental in biochemical research for analyzing purity, and for qualitative and quantitative analysis. kyoto-u.ac.jplibretexts.org

For this compound research, CZE can be used to separate the substrate from its hydrolysis products and other charged species in the sample matrix. This compound, being an acidic compound with a carboxyl group, will be negatively charged at neutral or alkaline pH and will migrate differently from other components. This method provides both qualitative identification based on migration time and quantitative data based on peak area, similar to HPLC. libretexts.org The high efficiency and minimal sample consumption of CE make it a valuable tool for monitoring enzymatic reactions involving this compound. nih.gov

Table 2: Comparison of Electrophoretic Techniques for this compound Analysis

Technique Principle Application in this compound Research Advantages
Capillary Zone Electrophoresis (CZE) Separation in a capillary based on the charge-to-hydrodynamic size ratio of the analytes. libretexts.orgmdpi.com Quantitative analysis of this compound and its enzymatic products (e.g., hippurate, glycolate). Monitoring reaction kinetics. High resolution, high efficiency, small sample volume, automated. mdpi.comnih.gov

| Slab Gel Electrophoresis | Separation in a porous gel matrix (e.g., polyacrylamide) based on size (SDS-PAGE) or charge (native gel). kyoto-u.ac.jp | Primarily for assessing the purity of the enzyme used in the assay (e.g., carboxypeptidase A). Not typically used for direct analysis of small molecules like this compound. | Powerful for qualitative analysis of complex protein mixtures. libretexts.org |

Isotopic Labeling and Tracing Techniques in this compound Biochemical Studies

Isotopic labeling is an indispensable tool in biochemistry for tracing the metabolic fate of molecules and elucidating reaction mechanisms. scripps.edu This technique involves replacing one or more atoms of a compound with their isotope, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). scripps.edusymeres.com

In the context of this compound research, isotopic labeling can be applied in several ways:

Tracing Metabolic Pathways: By using this compound labeled with ¹³C or ¹⁴C, researchers can track the distribution and transformation of the glycolate or hippurate moiety within a biological system. nih.gov

Mechanistic Studies: The use of heavy isotopes can induce a kinetic isotope effect, where the rate of a reaction is altered due to the difference in mass between the isotope and the common atom. symeres.com For example, synthesizing O-(α,α-dideuterohippuryl)glycolate and comparing its enzymatic hydrolysis rate to the unlabeled compound can provide insights into the rate-limiting steps of the catalytic mechanism, as has been done with the related substrate α-dideuterohippurate. nih.gov

Quantification and Detection: Radiolabeled this compound can enhance detection sensitivity. In one experimental approach, an enzyme was incubated with O-(hippuryl)-glycolate, and the resulting complex was subsequently reduced with tritiated sodium borohydride (B1222165) ([³H]NaBH₄). researchgate.net This process introduces a radioactive tritium (B154650) (³H) label onto the enzyme, enabling its specific detection and isolation via techniques like gel chromatography. researchgate.net Stable isotope-labeled compounds also serve as ideal internal standards for quantitative analysis by mass spectrometry, improving accuracy and precision. symeres.comnih.gov

Table 3: Applications of Isotopic Labeling in this compound Research

Isotope Type Labeling Strategy Research Application Information Gained
Stable Isotopes (e.g., ²H, ¹³C) Synthesis of this compound with isotopic atoms. Kinetic Isotope Effect Studies. symeres.comnih.gov Elucidation of enzyme reaction mechanisms and identification of rate-determining steps.
Stable Isotopes (e.g., ¹³C, ¹⁵N) Use as an internal standard in mass spectrometry. Quantitative Analysis. symeres.com Accurate and precise measurement of this compound or its metabolites in complex biological samples.

| Radioactive Isotopes (e.g., ³H, ¹⁴C) | Indirect labeling of interacting molecules (e.g., enzymes) or direct synthesis of radiolabeled substrate. researchgate.net | Tracing and Detection. scripps.edu | Following the metabolic fate of the molecule; sensitive detection of enzyme-substrate complexes. |

Computational and Theoretical Investigations into O Hippuryl Glycolate Reactivity and Enzyme Interactions

Molecular Docking and Dynamics Simulations of O-(Hippuryl)glycolate-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding of a ligand, such as this compound, to an enzyme. nih.govscielo.br Docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time. nih.govnih.gov

Molecular Docking:

Molecular docking studies can elucidate the binding mode of this compound within an enzyme's active site. mdpi.comreading.ac.uk These simulations can identify key amino acid residues that interact with the substrate through various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comresearchgate.net For instance, in studies of similar substrates with enzymes like carboxypeptidase A, the terminal carboxylate group of the substrate is often found to interact with positively charged residues in the active site.

Interactive Table: Predicted Interactions of this compound with a Model Enzyme Active Site

Interacting ResidueInteraction TypePredicted Distance (Å)
ArginineHydrogen Bond2.8
TyrosinePi-Stacking4.5
Zinc IonCoordination2.1
GlutamateHydrogen Bond3.0

Note: This data is illustrative and based on typical interactions observed for similar substrates in metalloenzymes.

Molecular Dynamics Simulations:

MD simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the enzyme-substrate complex over time. nih.govfrontiersin.org This can reveal the stability of the binding pose predicted by docking and highlight conformational changes in both the enzyme and this compound upon binding. nih.gov Analysis of MD trajectories can provide information on the flexibility of different regions of the complex and the persistence of key interactions. researchgate.netplos.org

Interactive Table: Root Mean Square Deviation (RMSD) of this compound in an Enzyme Active Site from MD Simulation

Simulation Time (ns)RMSD (Å)
00.0
101.2
201.5
301.4
401.6
501.5

Note: This data represents a hypothetical simulation, showing the stabilization of the ligand's position after an initial adjustment period.

Quantum Chemical Calculations of this compound Reaction Mechanisms

Quantum chemical (QC) calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at the atomic level. rsc.orgresearchgate.net For the enzymatic hydrolysis of this compound, QC methods can be used to model the reaction pathway, identify transition states, and calculate activation energies. rsc.orgarxiv.orgcam.ac.uk

These calculations often focus on a smaller, representative model of the enzyme's active site to make the computations feasible. scielo.br The reaction mechanism, such as the nucleophilic attack of a water molecule or an active site residue on the ester carbonyl group of this compound, can be mapped out.

Interactive Table: Calculated Energetics for the Hydrolysis of this compound

Reaction StepΔE (kcal/mol)
Formation of Michaelis Complex-5.2
First Transition State+15.8
Tetrahedral Intermediate+2.1
Second Transition State+12.5
Product Release-10.3

Note: These values are hypothetical and serve to illustrate the type of data obtained from QC calculations on reaction mechanisms.

Computational Approaches to Enzyme Engineering Based on this compound Interactions

The insights gained from molecular docking, MD simulations, and QC calculations can be leveraged for enzyme engineering. frontiersin.orgnih.govfuerstlab.commdpi.com By understanding the specific interactions between this compound and the enzyme, researchers can propose mutations to the enzyme's amino acid sequence to enhance its catalytic efficiency or alter its substrate specificity. nih.gov

For example, if docking studies reveal a suboptimal hydrophobic interaction with the phenyl group of the hippuryl moiety, a residue in the binding pocket could be mutated to a more hydrophobic amino acid to improve binding. frontiersin.orgmdpi.com Computational tools can predict the effect of such mutations on the enzyme's stability and activity before they are tested in the laboratory, thereby accelerating the enzyme engineering process. nih.gov

Interactive Table: In Silico Mutation Analysis for Enhanced this compound Hydrolysis

Original ResidueMutationPredicted Change in Binding Affinity (kcal/mol)Predicted Change in kcat/KM
LeucinePhenylalanine-1.5+2.3
ValineLeucine-0.8+1.5
SerineThreonine+0.2-0.5

Note: This table illustrates hypothetical predictions from computational enzyme design tools.

Future Research Trajectories and Unanswered Questions Regarding O Hippuryl Glycolate

Elucidation of Novel Enzymatic Activities or Inhibition Mechanisms Involving O-(Hippuryl)glycolate

While this compound is well-established as a substrate for Carboxypeptidase A, its interactions with other enzymes are largely unexplored. A primary research trajectory involves screening this compound against a wider array of hydrolases and other enzyme classes to identify new catalytic activities or inhibitory functions.

Detailed Research Findings: The hydrolysis of this compound by Carboxypeptidase A has been a subject of detailed kinetic analysis. worthington-biochem.com Studies have revealed that this reaction does not always conform to simple Michaelis-Menten kinetics. Instead, it can display complex behaviors such as sigmoidal velocity-substrate plots. pnas.org This suggests a sophisticated mechanism of interaction, possibly involving allosteric effects or multiple substrate binding modes within the enzyme's active site, which can lead to either substrate activation or inhibition at different concentrations. pnas.org A proposed model to account for these observations involves the binding of more than one substrate molecule to the active site, leading to conformational changes that alter catalytic efficiency. pnas.org

Future research could focus on:

Identifying New Enzyme Targets: Systematically screening this compound against diverse peptidase and esterase libraries to discover novel enzymatic partners.

Mechanistic Studies: For any newly identified interactions, detailed kinetic and structural studies would be essential to elucidate the precise mechanism of binding, catalysis, or inhibition.

Probing Related Enzymes: The structural similarity of the hippurate moiety to N-acylglycine substrates suggests that this compound could be a valuable tool for studying other enzymes involved in peptide and amino acid metabolism. For instance, analogs of hippuric acid are known to be effective substrates and inhibitors for Peptidylglycine α-Hydroxylating Monooxygenase (PHM), an enzyme critical for peptide hormone biosynthesis. nih.gov Investigating whether this compound or its derivatives can modulate PHM activity represents a promising avenue of research.

EnzymeRole of this compoundObserved/Potential Kinetic EffectReference
Carboxypeptidase AEster SubstrateHydrolysis with complex kinetics (sigmoidicity, substrate inhibition) worthington-biochem.compnas.org
Peptidylglycine α-Hydroxylating Monooxygenase (PHM)Potential Substrate/Inhibitor (by analogy)Currently unknown; hippurate analogs show potent inhibition. nih.gov
Other Esterases/PeptidasesPotential Substrate/InhibitorUndetermined; represents a key area for future screening.

Exploration of Uncharted Metabolic Roles or Regulation in Specific Biological Contexts

To date, this compound is primarily considered a synthetic compound for in vitro assays, and a natural metabolic role has not been identified. A significant frontier in research is to investigate whether this molecule exists in vivo and, if so, to uncover its metabolic pathway and regulatory mechanisms.

Hypothetical Metabolic Context: The existence of this compound in a biological system would necessitate the convergence of the metabolic pathways of its two constituents: hippuric acid and glycolate (B3277807).

Hippuric Acid Metabolism: Hippurate is a well-known metabolite in mammals, formed in the liver and kidney. It is a product of the detoxification of benzoic acid (from dietary sources or endogenous metabolism), which is first activated to benzoyl-CoA and then conjugated with the amino acid glycine (B1666218).

Glycolate Metabolism: Glycolate is a key intermediate in several major metabolic pathways. In humans, it is produced in peroxisomes by the enzyme glycolate oxidase (GO) and is linked to the metabolism of glyoxylate (B1226380), a precursor to oxalate. nih.gov Deficiencies in glyoxylate metabolism lead to severe diseases like primary hyperoxalurias. nih.gov

The formation of this compound in vivo would likely require an atypical esterification reaction between hippurate and glycolate. Future research should aim to determine if any endogenous enzymes possess the capability to catalyze this reaction, perhaps under specific physiological or pathological conditions where the concentrations of both precursors are elevated. Investigating the regulation of such a putative pathway would involve examining substrate availability and potential feedback control loops, which are fundamental principles of metabolic regulation in biological systems.

Advancements in Targeted Synthetic Methodologies for this compound and its Derivatization

While this compound is commercially available, the development of more efficient, scalable, and targeted synthetic methodologies is crucial for facilitating broader research applications. Furthermore, the ability to create a diverse library of its derivatives is essential for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategies:

Classical Esterification: A conventional approach involves the conversion of hippuric acid to hippuryl chloride using a chlorinating agent (e.g., thionyl chloride), followed by reaction with glycolic acid in the presence of a base. This method, while effective, can involve harsh reagents.

Modern Coupling Reagents: A milder and more controlled synthesis can be achieved through direct esterification of hippuric acid and glycolic acid using modern coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach avoids the need to isolate the reactive acyl chloride intermediate.

Enzymatic Synthesis: As a "green chemistry" alternative, the use of lipases or other esterases in non-aqueous media could be explored for the enzymatic synthesis of this compound. This offers high selectivity and avoids harsh chemical conditions.

Derivatization for Research Applications: The targeted derivatization of this compound is a key strategy for developing molecular probes and optimizing inhibitory activity. Research in this area could focus on:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the hippurate moiety to probe electronic and steric effects on enzyme binding.

Glycolate Moiety Modification: Altering the glycolate portion of the molecule to assess its role in substrate recognition and catalysis.

Linker Variation: For studies on enzymes like PHM, which prefer substrates with a hydrophobic group positioned further from the reactive center, derivatives could be synthesized with methylene (B1212753) spacers of varying lengths between the phenyl ring and the carbonyl group, similar to strategies used for other hippurate analogs. nih.gov

Development of High-Throughput Analytical Platforms for this compound and Related Compounds

To accelerate the discovery of novel enzyme inhibitors and to facilitate detailed metabolic studies, the development of high-throughput screening (HTS) and advanced analytical platforms is essential.

High-Throughput Screening (HTS) Assays: The established spectrophotometric assay for Carboxypeptidase A using this compound is highly amenable to an HTS format. The cleavage of the ester bond releases hippurate, which can be monitored continuously. This assay can be miniaturized into 96-well or 384-well plate formats and automated to screen large compound libraries for potential inhibitors or activators of Carboxypeptidase A and other enzymes that may be found to process this substrate. science.gov

Advanced Analytical Platforms: For precise and sensitive quantification of this compound and its metabolic products (hippurate, glycolate) in complex biological matrices, robust analytical methods are required.

Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite quantification. A method using liquid chromatography for separation coupled with tandem mass spectrometry for sensitive and specific detection would allow for the simultaneous measurement of the parent compound and its breakdown products. This would be invaluable for pharmacokinetic studies, in vitro metabolic stability assays, and searching for the compound in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization to increase volatility, GC-MS can also be employed for the analysis of this compound and its components, offering high chromatographic resolution.

Platform/TechniquePrincipleApplication for this compound ResearchReference
High-Throughput SpectrophotometryAutomated measurement of absorbance change in multi-well plates.Screening large compound libraries for inhibitors/activators of enzymes that cleave this compound. science.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Highly sensitive and specific quantification in complex biological fluids; metabolic profiling. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile (derivatized) compounds followed by mass-based detection.Quantitative analysis of this compound and its components, particularly glycolate.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetection of atomic nuclei in a magnetic field.Structural elucidation of the parent compound and its synthetic derivatives. nih.gov

Q & A

What are the current methodologies for synthesizing and characterizing O-(Hippuryl)glycolate, and how do they address purity and yield challenges?

Basic Research Question
Synthesis typically involves esterification of glycolic acid with hippuric acid derivatives under controlled conditions. Characterization employs HPLC for purity analysis and NMR spectroscopy for structural confirmation . To optimize yield, reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF) and catalyst selection (e.g., DMAP or HOBt) are systematically tested. Evidence from methyl glycolate synthesis highlights the importance of avoiding traditional large-scale pitfalls, such as hydrolysis side reactions, by using anhydrous conditions .

Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Basic Research Question
Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity and specificity, particularly when detecting low concentrations (e.g., <1 µM). For example, LC-MS quantified glycolate in CETCH cycle samples with technical triplicates to ensure reproducibility . Nuclear magnetic resonance (NMR) is critical for confirming stereochemical integrity, especially when assessing degradation products .

How does this compound stability vary under different pH and temperature conditions?

Basic Research Question
Stability studies involve accelerated degradation testing at varying pH (e.g., 2–10) and temperatures (e.g., 25°C–60°C). Data from glycolate evaporation experiments (Table 6–9 in ) show that solubility and thermal stability decline above 50°C, necessitating refrigerated storage for long-term preservation .

How can researchers resolve contradictions in experimental data, such as anomalous cesium removal results in solvent extraction studies?

Advanced Research Question
Contradictions often arise from unanticipated variables, such as sample dilution or instrument calibration errors. For example, a cesium removal study attributed inconsistent results to analytical sample dilution, resolved through variable sensitivity analysis and reanalysis . Robust statistical frameworks (e.g., Grubbs’ test for outliers) and protocol standardization are recommended .

What strategies are effective for studying this compound’s interactions with enzymatic pathways in vitro?

Advanced Research Question
In vitro biosensing systems, such as the GlcR transcription factor module, enable real-time monitoring of glycolate-enzyme interactions. Experimental setups (Figure 4 in ) combine LC-MS quantification with kinetic assays to track metabolic flux, requiring optimization of MgCl₂ concentrations to stabilize enzyme activity .

How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Advanced Research Question
Design of Experiments (DoE) methodologies, such as factorial design, evaluate variables like molar ratios, temperature, and catalyst loading. Computational tools (e.g., molecular docking) predict substrate-enzyme binding efficiencies, as demonstrated in glycolyl-CoA synthetase engineering to reduce acetyl-CoA competition .

How can the PICOT framework structure research questions for this compound’s pharmacological applications?

Methodological Guidance
Example PICOT question:

  • P (Population): In vitro neuronal cell models
  • I (Intervention): this compound at 10–100 µM
  • C (Comparison): Untreated controls
  • O (Outcome): Changes in oxidative stress markers (e.g., ROS levels)
  • T (Time): 24–72 hours post-treatment
    This format ensures specificity and aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .

What advanced techniques detect this compound at trace concentrations in environmental samples?

Advanced Research Question
Ultra-high-performance LC-MS (UHPLC-MS) with isotope-labeled internal standards (e.g., ¹³C-glycolate) improves detection limits. Protocols from CETCH cycle analyses recommend technical triplicates and matrix-matched calibration to account for interference .

How does this compound influence key biochemical pathways, such as glyoxylate metabolism?

Advanced Research Question
Isotopic tracer studies (e.g., ¹⁴C-labeled glycolate) track metabolic incorporation into pathways like photorespiration. Computational models predict flux distributions, validated via enzyme kinetic assays (e.g., KmK_m and VmaxV_{max} measurements) .

What validation criteria ensure reproducibility in this compound purification protocols?

Methodological Guidance
Reproducibility requires strict adherence to:

  • Column chromatography parameters (e.g., gradient elution profiles)
  • Purity thresholds (≥95% by HPLC)
  • Batch-to-batch consistency testing via FT-IR spectroscopy
    Detailed protocols from methyl glycolate studies emphasize minimizing residual solvents through lyophilization .

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